7H-Benz[de]anthracen-7-ol
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Overview
Description
7H-Benz[de]anthracen-7-ol is a polycyclic aromatic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of fused benzene rings, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Benz[de]anthracen-7-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 3-bromo-9-aminobenzanthrone with dimethylformamide in the presence of phosphorous oxychloride can yield derivatives of benzanthrone .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7H-Benz[de]anthracen-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reaction with nitrogen dioxide alone or in admixture with ozonized oxygen can lead to the formation of nitro derivatives .
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include nitrobenzanthrone derivatives, which have significant applications in various fields .
Scientific Research Applications
7H-Benz[de]anthracen-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Employed in the study of protein-ligand interactions due to its fluorescent properties.
Medicine: Investigated for its potential anticancer properties.
Industry: Utilized in the production of dyes, luminophores, and photochromic materials.
Mechanism of Action
The mechanism of action of 7H-Benz[de]anthracen-7-ol involves its interaction with molecular targets through various pathways. For instance, its nitro derivatives can form DNA adducts, leading to mutagenic effects. The compound’s ability to generate reactive oxygen species also plays a role in its biological activity .
Comparison with Similar Compounds
- Benzanthrone
- Naphthanthrone
- 7H-Benz[de]anthracen-7-one
Comparison: Compared to these similar compounds, 7H-Benz[de]anthracen-7-ol exhibits unique reactivity due to the presence of the hydroxyl group, which enhances its ability to participate in hydrogen bonding and other interactions. This makes it particularly useful in applications requiring specific molecular interactions .
Properties
Molecular Formula |
C17H12O |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
7H-benzo[b]phenalen-7-ol |
InChI |
InChI=1S/C17H12O/c18-17-14-8-2-1-7-12(14)13-9-3-5-11-6-4-10-15(17)16(11)13/h1-10,17-18H |
InChI Key |
GWWANEDJFGYWIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC4=C3C2=CC=C4)O |
Origin of Product |
United States |
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